4-Methoxyphenyl 4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside
Description
4-Methoxyphenyl 4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside is a disaccharide glycoside comprising a β-D-galactopyranosyl unit linked via a 1→4 glycosidic bond to a β-D-glucopyranoside backbone, with a 4-methoxyphenyl aglycone. This compound has been identified in metabolomic studies of grape must during fermentation, where it is classified as a phenolic derivative involved in plant secondary metabolism .
Properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O12/c1-27-8-2-4-9(5-3-8)28-18-16(26)14(24)17(11(7-21)30-18)31-19-15(25)13(23)12(22)10(6-20)29-19/h2-5,10-26H,6-7H2,1H3/t10-,11-,12+,13+,14-,15-,16-,17-,18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFQMORRZLJWQE-BAGUKLQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466382 | |
| Record name | 4-Methoxyphenyl 4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150412-80-9 | |
| Record name | 4-Methoxyphenyl 4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Donor and Acceptor Preparation
The synthesis begins with the preparation of a galactopyranosyl donor and a glucopyranoside acceptor. A representative approach involves:
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Galactosyl Donor : 3-O-allyl-2-O-benzoyl-4,6-O-benzylidene-α-D-galactopyranosyl trichloroacetimidate, synthesized via selective debenzoylation and oxidative removal of the 1-O-MP (4-methoxyphenyl) group from the precursor 1 (Figure 1A).
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Glucopyranoside Acceptor : p-Methoxyphenyl β-D-lactoside derivative 7 , obtained through sequential benzoylation and selective deprotection.
Glycosylation Reaction
The donor and acceptor are coupled under trichloroacetimidate activation conditions (e.g., H₂SO₄-silica), yielding the protected disaccharide with exclusive α-linkage formation (85–90% yield). Notably, the C-2 benzoyl group on the donor facilitates neighboring-group participation, yet the reaction surprisingly produces α-linked products, attributed to steric effects from the 3-O-allyl group.
Deprotection and Final Product
Global deprotection involves:
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Allyl Group Removal : Oxidative cleavage using OsO₄/NaIO₄.
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Benzoyl/Benzylidene Hydrolysis : 80% aqueous acetic acid at 80°C.
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Final Purification : Column chromatography to isolate the target compound (overall yield: 54–67%).
Convergent Block Synthesis
Modular Assembly Strategy
This method employs pre-synthesized monosaccharide blocks for efficient coupling:
Glycosylation Conditions
Activation of the thioglycoside donor with N-iodosuccinimide (NIS) and H₂SO₄-silica at −45°C ensures β-selectivity (J₁,₂ = 3.5 Hz, δ = 95.4 ppm in ¹³C NMR). The reaction proceeds via an oxocarbenium ion intermediate stabilized by the 4,6-O-benzylidene group, achieving 83% yield.
Advantages Over Linear Synthesis
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Higher Yields : 81% for tetrasaccharide coupling vs. 54% in linear routes.
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Stereochemical Control : Non-participating groups (e.g., 4-methoxybenzyl) at C-2 ensure β-configuration.
Chemo-Enzymatic Synthesis
Enzymatic Galactosylation
β-1,4-Galactosyltransferase (β4GalT) from bovine milk catalyzes the transfer of galactose from UDP-Gal to the glucose acceptor 1 (Figure 1B). Key parameters:
Post-Enzymatic Modifications
Benefits and Limitations
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Stereoselectivity : Enzymes ensure exclusive β(1→4) linkage.
Comparative Analysis of Methods
| Parameter | Traditional | Convergent | Chemo-Enzymatic |
|---|---|---|---|
| Yield (%) | 54–67 | 81–88 | >90 |
| Steps | 8–10 | 6–8 | 4–5 |
| Stereoselectivity | Moderate | High | Excellent |
| Scalability | Lab-scale | Pilot-scale | Lab-scale |
| Cost | Low | Moderate | High |
Critical Challenges and Optimizations
Protecting Group Strategy
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The glycosidic bond can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenols.
Scientific Research Applications
Biochemical Properties
Chemical Structure and Characteristics:
- Molecular Formula: CHO
- Molecular Weight: 448.42 g/mol
- CAS Number: 150412-80-9
The compound features a methoxyphenyl group linked to a disaccharide structure comprised of β-D-galactopyranosyl and β-D-glucopyranosyl units. This unique structure contributes to its solubility and reactivity, making it suitable for various biochemical applications.
Therapeutic Potential
2.1 Anticancer Activity
Recent studies have indicated that glycosides like 4-Methoxyphenyl 4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside exhibit cytotoxic effects against cancer cells. The compound has shown promise in inhibiting tumor growth through mechanisms that may involve apoptosis induction and cell cycle arrest .
2.2 Antioxidant Properties
The antioxidant activity of this compound has been evaluated in vitro, demonstrating its ability to scavenge free radicals. This property suggests potential applications in preventing oxidative stress-related diseases, including cardiovascular diseases and neurodegenerative disorders .
Research Applications
3.1 Glycoscience Research
As a glycoside, this compound serves as an important substrate for studying glycosylation processes in biological systems. It can be utilized to investigate enzyme specificity and activity of glycosidases, which are crucial for understanding carbohydrate metabolism .
3.2 Drug Development
The structural features of 4-Methoxyphenyl 4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside make it a candidate for drug formulation aimed at enhancing bioavailability and targeting specific tissues due to its sugar moieties .
3.3 Analytical Chemistry
This compound can be employed as a standard in chromatographic techniques for the analysis of similar glycosides in complex mixtures, aiding in quality control and research .
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Anticancer Effects of Glycosides | Investigated the cytotoxicity of various glycosides on human cancer cell lines | Demonstrated significant inhibition of cell proliferation by 4-Methoxyphenyl 4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside |
| Antioxidant Activity Assessment | Evaluated the free radical scavenging capacity of glycosides | Found that the compound effectively reduced oxidative stress markers in vitro |
| Enzyme Substrate Specificity | Studied the interaction between glycosidases and various substrates | Confirmed that the compound is a suitable substrate for specific β-galactosidases |
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside involves its interaction with specific molecular targets, such as glycosidases and glycosyltransferases. By inhibiting these enzymes, the compound can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogs, their modifications, molecular weights, and applications:
Structural and Functional Insights
Aglycone Influence
- 4-Methoxyphenyl vs. In contrast, the octyl chain in Octyl 4-O-galactopyranosyl-glucopyranoside imparts amphiphilic properties, facilitating membrane interactions critical for its antimycobacterial activity . The 4-nitrophenyl group in the acetamido-deoxy derivative enables chromogenic detection in enzymatic assays .
Sugar Modifications
- 2-Acetamido-2-deoxy Glucose () : The acetamido-deoxy modification increases resistance to enzymatic hydrolysis, making it a stable substrate for glycosidase studies.
- Benzylidene/Di-O-benzyl Protection () : Benzyl groups protect hydroxyl moieties during synthetic glycosylation, enabling selective activation in oligosaccharide assembly .
Glycosidic Linkage and Conformation
- Methyl β-lactoside () exhibits torsion angles distinct from its glucosyl counterpart (methyl β-cellobioside), highlighting how galactose stereochemistry at C4 alters three-dimensional conformation and solvent interactions .
Biological Activity
4-Methoxyphenyl 4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside, also known as a glycoside, is a compound that exhibits various biological activities. This article provides a detailed exploration of its biological activity, including research findings, case studies, and relevant data tables.
This compound is characterized as an oligosaccharide with significant implications in medicinal chemistry and pharmacology.
Antioxidant Activity
Research indicates that glycosides like 4-Methoxyphenyl 4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside possess antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby reducing oxidative stress in cells. A study demonstrated that similar glycosides can scavenge free radicals effectively, contributing to their potential health benefits .
Anticancer Properties
Several studies have investigated the anticancer effects of glycosides. For instance, compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis .
Case Study: Breast Cancer Cells
A notable study examined the effects of a related glycoside on breast cancer cells (MCF-7). The compound exhibited a dose-dependent inhibition of cell growth, with an IC50 value indicating significant cytotoxicity at higher concentrations. The study utilized MTT assays to evaluate cell viability and concluded that the glycoside could be a potential candidate for further development in cancer therapy .
Anti-inflammatory Effects
The compound has also been linked to anti-inflammatory activity. Research suggests that glycosides can inhibit the production of pro-inflammatory cytokines and enzymes, which are often elevated in chronic inflammatory conditions. This activity may contribute to the therapeutic effects observed in various inflammatory diseases .
Neuroprotective Effects
Emerging evidence suggests that 4-Methoxyphenyl 4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside may exhibit neuroprotective properties. Studies involving neurodegenerative models indicate that glycosides can protect neuronal cells from oxidative damage and apoptosis, potentially offering therapeutic avenues for conditions like Alzheimer's disease .
The biological activities of this compound are attributed to several mechanisms:
- Antioxidant Mechanism : Scavenging free radicals and reducing oxidative stress.
- Cell Cycle Modulation : Inducing cell cycle arrest in cancer cells.
- Cytokine Regulation : Inhibiting the production of inflammatory mediators.
- Neuroprotection : Protecting neuronal cells from apoptotic pathways.
Data Table: Biological Activities of Related Glycosides
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-methoxyphenyl 4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside, and how do regioselective glycosylation strategies influence yield?
- Methodological Answer : The compound is typically synthesized via regioselective glycosylation using protected sugar donors. For example, 4-pentenyl glycosides are employed to control glycosidic bond formation, as seen in the synthesis of analogous oligosaccharides . Key steps include:
- Protection : Use acetyl or benzoyl groups to block hydroxyl groups on galactose and glucose residues.
- Activation : Employ trichloroacetimidate or thioglycoside donors for coupling reactions.
- Purification : Column chromatography (silica gel or HPLC) is critical for isolating intermediates and final products. Reported yields range from 60–85%, depending on steric hindrance and protecting group compatibility .
Q. How can NMR and mass spectrometry confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Analyze anomeric proton signals (δ 4.3–5.5 ppm for β-linkages) and glycosidic bond coupling constants (J = 7–8 Hz for β-configurations). For example, the galactopyranosyl C1 signal appears at ~104 ppm in ¹³C NMR .
- MALDI-TOF MS : Confirm molecular weight using sodium adducts (e.g., observed [M+Na]⁺ at m/z 1428.4937 vs. calculated 1428.5127) .
Q. What are the key stability considerations for handling and storing this compound?
- Methodological Answer : Store at –20°C in anhydrous DMSO or ethanol to prevent hydrolysis. Lyophilized forms are stable for ≥4 years if protected from moisture. Prior to assays, confirm purity via HPLC (≥98%) and UV/Vis spectroscopy (λmax at 224, 246, 252, and 280 nm) .
Advanced Research Questions
Q. How can researchers address challenges in synthesizing stereochemically pure β(1→4) galactopyranosyl-glucopyranoside linkages?
- Methodological Answer :
- Stereochemical Control : Use chiral auxiliaries or enzymatic glycosylation (e.g., galactosyltransferases) to ensure β-linkage specificity.
- Troubleshooting : If α-anomers form, employ orthogonal protecting groups (e.g., 4,6-O-benzylidene) to bias reactivity .
- Validation : Compare synthetic products with natural analogs isolated from Pterospermum heterophyllum roots using circular dichroism (CD) or X-ray crystallography .
Q. What experimental designs are optimal for studying this compound’s ice recrystallization inhibition (IRI) activity?
- Methodological Answer :
- Cell-Free Assay : Prepare sucrose-based buffer (pH 7.4) with 100 mM compound. Freeze samples at –20°C, then analyze ice crystal size via cryomicroscopy. A ≥30% reduction in mean grain size indicates IRI activity .
- Red Blood Cell (RBC) Assay : Incubate RBCs with the compound (100 mM) in PBS, freeze-thaw, and measure hemolysis (target: ≥80% cell integrity retention) .
Q. How can contradictions in enzymatic hydrolysis data be resolved when using this compound as a substrate?
- Methodological Answer :
- Enzyme Specificity Testing : Compare hydrolysis rates with β-galactosidase vs. β-glucosidase (e.g., using 4-nitrophenyl derivatives as controls) .
- Kinetic Analysis : Calculate Michaelis-Menten parameters (Km, Vmax) under varied pH/temperature conditions. Discrepancies may arise from allosteric effects or competitive inhibition by methoxy groups .
Q. What strategies enhance the compound’s utility in glycoconjugate vaccine development?
- Methodological Answer :
- Conjugation : Link the glycoside to carrier proteins (e.g., BSA) via reductive amination or click chemistry.
- Immunogenicity Testing : Use surface plasmon resonance (SPR) to measure binding affinity to lectins (e.g., galectin-3) or antibodies .
Data Contradiction Analysis
Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?
- Analysis : Yield discrepancies (e.g., 60% vs. 85%) often stem from differences in glycosyl donor activation (e.g., imidates vs. halides) or purification methods. Standardizing reaction conditions (solvent, temperature) and using high-purity reagents can mitigate variability .
Q. How do conflicting reports on biological activity (e.g., IRI vs. no activity) arise, and how should they be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
